molecular formula C25H26N2O4 B2643598 N-(2,4-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898417-21-5

N-(2,4-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2643598
CAS No.: 898417-21-5
M. Wt: 418.493
InChI Key: FCSSFNMPWGPIAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a 3,4-dihydro-1H-isoquinolin-2-ylmethyl group attached to a 4-oxopyran-3-yl group, which is further linked to an N-(2,4-dimethylphenyl)acetamide group.

Scientific Research Applications

Structural Aspects and Properties of Related Compounds

Structural Aspects of Amide Containing Isoquinoline Derivatives Research on isoquinoline derivatives such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide has shown that these compounds can form gels or crystalline solids when treated with mineral acids. The study highlights the influence of acid anions on the gelation process and reports the crystal structures of these compounds. Host–guest complexes with enhanced fluorescence emission compared to the parent compound were also observed, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antifungal Activity of Morpholin-3-yl-acetamide Derivatives A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, demonstrating fungicidal activity against Candida and Aspergillus species. This suggests potential pharmaceutical applications for similar acetamide derivatives in treating fungal infections (Bardiot et al., 2015).

Antitumor Activity of Quinazolinone Analogues Research on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity, with some compounds being significantly more potent than the positive control. This indicates the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Vibrational Spectroscopy and Molecular Docking Studies A detailed study of the structural and vibrational aspects of a quinazolinone derivative, focusing on molecular electrostatic potential and nonlinear optical properties, suggests applications in material science and drug design. Molecular docking studies indicated potential inhibitory activity against BRCA2 complex, hinting at applications in cancer therapy (El-Azab et al., 2016).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, a related compound, DIMN, is an androgen receptor (AR) antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-7-8-22(18(2)11-17)26-25(29)16-31-24-15-30-21(12-23(24)28)14-27-10-9-19-5-3-4-6-20(19)13-27/h3-8,11-12,15H,9-10,13-14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSSFNMPWGPIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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